molecular formula C19H18N2O B5726967 N-(3,4-dimethylphenyl)-N'-1-naphthylurea

N-(3,4-dimethylphenyl)-N'-1-naphthylurea

Cat. No.: B5726967
M. Wt: 290.4 g/mol
InChI Key: QJILPXLHTDUJHB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-1-naphthylurea is a chemical compound with the molecular formula C19H18N2O . It belongs to the important class of N,N'-diaryl urea derivatives, which are of significant interest in modern drug discovery and medicinal chemistry . The urea functionality is a privileged scaffold in pharmaceutical development due to its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and achieving desired drug-like properties . Urea-based compounds like this one are extensively investigated for their potential in various therapeutic areas. Research into similar diaryl urea structures has demonstrated their application as potent allosteric modulators for G protein-coupled receptors (GPCRs), such as the CB1 receptor, which is a promising target for treating conditions like cocaine addiction . Furthermore, the conformational properties of N,N'-diaryl ureas are a key area of study. These compounds often prefer a trans,trans conformation, which allows their aromatic rings to adopt specific spatial arrangements that are critical for interacting with enzyme binding sites and achieving π-π stacking interactions . This makes them valuable tools in chemical biology for constructing conformationally defined oligomers and foldamers . As a research chemical, this compound serves as a critical building block for exploring new biological mechanisms and developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-13-10-11-16(12-14(13)2)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJILPXLHTDUJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight Primary Use/Property Reference
N-(3,4-Dimethylphenyl)-N'-1-naphthylurea Not provided* 3,4-dimethylphenyl, 1-naphthyl Not provided* Likely agrochemical/pharma N/A
Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea) C₉H₁₀Cl₂N₂O 3,4-dichlorophenyl, dimethyl 233.10 g/mol Herbicide (photosystem II inhibitor)
Linuron (N'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea) C₉H₁₀Cl₂N₂O₂ 3,4-dichlorophenyl, methoxy 249.09 g/mol Herbicide
Chlorotoluron (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea) C₁₀H₁₃ClN₂O 3-chloro-4-methylphenyl 228.68 g/mol Herbicide
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 4-cyanophenyl, phenyl 237.26 g/mol Research applications
N-{[(4-Methylphenyl)sulfonyl]methyl}-N'-1-naphthylurea C₁₉H₁₈N₂O₃S 4-methylphenyl sulfonyl, 1-naphthyl 354.42 g/mol Not specified (sulfonyl enhances polarity)
Key Observations:
  • Substituent Effects on Lipophilicity and Bioactivity: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to chlorinated analogs like diuron and chlorotoluron. Chlorine atoms enhance electronegativity and binding to hydrophobic pockets in biological targets, while methyl groups may improve membrane permeability . The sulfonyl group in N-{[(4-methylphenyl)sulfonyl]methyl}-N'-1-naphthylurea significantly increases polarity and molecular weight, likely impacting solubility and metabolic stability .
  • Aromatic Moieties :

    • The 1-naphthyl group in the target compound provides extended π-conjugation, which may enhance stacking interactions in crystalline materials or binding to aromatic receptors. This contrasts with phenyl groups in diuron and linuron, which have simpler aromatic systems .
  • Agricultural Relevance :

    • Diuron, linuron, and chlorotoluron are established herbicides targeting weed control. Their efficacy is linked to substituent-driven interactions with plant enzymes (e.g., photosystem II). The target compound’s dimethyl and naphthyl groups may confer distinct bioactivity or environmental persistence .

Q & A

Q. What are the common synthetic routes for N-(3,4-dimethylphenyl)-N'-1-naphthylurea, and how can reaction conditions be optimized?

The compound is typically synthesized via the reaction of 1-naphthyl isocyanate with 3,4-dimethylaniline in anhydrous solvents like dichloromethane or toluene under inert atmosphere. Key parameters include stoichiometric equivalence (1:1 molar ratio), temperature control (0–25°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization often requires slow addition of reagents and rigorous exclusion of moisture . For derivatives, post-functionalization strategies (e.g., Suzuki coupling) may be applied to modify substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns and urea linkage integrity. Aromatic protons appear in δ 6.5–8.5 ppm, while urea NH signals (δ 8.0–9.5 ppm) may broaden due to hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ at m/z 305.3 for C19_{19}H18_{18}N2_2O) .
  • FTIR : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) confirm functional groups .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and monitoring by TLC or LC-MS. Storage in amber vials under nitrogen at -20°C is recommended to prevent hydrolysis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Dose-response assays (e.g., IC50_{50}) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with biomacromolecules .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion (e.g., dichloromethane/hexane). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or OLEX2 (for graphical interface) ensures accurate bond lengths and angles. Use PLATON for validation of hydrogen bonding and π-π stacking interactions .

Q. What strategies address contradictions in spectral vs. crystallographic data?

Discrepancies (e.g., unexpected tautomerism) require cross-validation:

  • Compare experimental 1H^1H NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
  • Re-examine crystallographic thermal displacement parameters (ADPs) to rule out disorder .
  • Use Mercury software for Hirshfeld surface analysis to probe intermolecular interactions .

Q. How do substituent modifications influence structure-activity relationships (SAR) in urea derivatives?

Systematic SAR studies involve:

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the phenyl ring: Enhance binding to hydrophobic enzyme pockets but may reduce solubility.
  • Steric effects : Bulky 3,4-dimethyl groups improve selectivity but hinder diffusion across membranes.
  • Comparative molecular field analysis (CoMFA) : 3D-QSAR models predict bioactivity trends .

Q. What advanced toxicological models evaluate the environmental impact of this compound?

  • In vivo ecotoxicity : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition (OECD 201/202 guidelines).
  • Bioaccumulation : LogP (octanol-water partition coefficient) calculated via shake-flask method or HPLC-derived retention times .
  • Metabolite profiling : LC-MS/MS identifies degradation products in soil/water matrices .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS), blood-brain barrier penetration, and CYP450 inhibition.
  • Molecular dynamics (MD) simulations : GROMACS models ligand-protein binding stability over 100-ns trajectories .

Q. What crystallographic software tools are critical for handling twinned or low-resolution data?

For twinned crystals, use SHELXD for structure solution and CrysAlisPro for data integration. Low-resolution datasets (<1.0 Å) benefit from REFMAC5 (CCP4 suite) for maximum-likelihood refinement. Validation reports generated via checkCIF ensure compliance with IUCr standards .

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